Ly2584702

Overview

Description

LY-2584702 is a small molecule drug that has been investigated for its potential therapeutic applications, particularly in the treatment of various cancers. It is known to inhibit the p70 ribosomal protein S6 kinase (p70S6K), which is a downstream component of the phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

LY-2584702 can be synthesized through a series of chemical reactions involving the formation of its core structure, which includes a phenylimidazole linked to a pyrazolo[3,4-d]pyrimidine ring. The synthesis typically involves:

Formation of the Phenylimidazole Core: This step involves the reaction of a substituted benzene with an imidazole derivative under specific conditions.

Linking to Pyrazolo[3,4-d]pyrimidine: The phenylimidazole core is then linked to a pyrazolo[3,4-d]pyrimidine ring through a series of condensation reactions.

Final Modifications: The final compound is obtained after several purification steps, including crystallization and chromatography

Industrial Production Methods

Industrial production of LY-2584702 involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

LY-2584702 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl and imidazole rings

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenated reagents and catalysts like palladium on carbon are often employed

Major Products

The major products formed from these reactions include various derivatives of LY-2584702, which can be further studied for their biological activities .

Scientific Research Applications

Cancer Research: It has shown promise in inhibiting the growth of cancer cells by targeting the p70S6K pathway, which is crucial for cell proliferation and survival

Metabolic Disorders: Research has indicated its potential in treating metabolic disorders such as obesity and type II diabetes by modulating lipid homeostasis.

Neuroendocrine Tumors: Clinical trials have explored its efficacy in treating neuroendocrine tumors and other advanced cancers

Mechanism of Action

LY-2584702 exerts its effects by inhibiting the p70 ribosomal protein S6 kinase (p70S6K). This kinase is a key player in the PI3K/Akt/mTOR signaling pathway, which regulates cell growth, proliferation, and survival. By inhibiting p70S6K, LY-2584702 disrupts the phosphorylation of the S6 ribosomal protein, leading to reduced protein synthesis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

LY-2779964: Another p70S6K inhibitor with similar properties but different pharmacokinetic profiles.

LY-2444296: A compound with similar inhibitory effects on the p70S6K pathway.

LY-2955303: Another inhibitor targeting the same pathway but with different molecular interactions.

Uniqueness

LY-2584702 is unique due to its high selectivity and potency in inhibiting p70S6K.

Biological Activity

LY2584702, a potent and selective inhibitor of p70 S6 kinase (S6K1), has garnered attention for its potential therapeutic applications in various cancers, particularly glioblastoma. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and clinical implications based on diverse research findings.

This compound functions as an adenosine triphosphate (ATP) competitive inhibitor of S6K1, a key component of the phosphatidylinositol-3-kinase (PI3K) signaling pathway. This pathway is crucial in regulating cell proliferation and survival. By inhibiting S6K1, this compound disrupts downstream signaling cascades that promote tumor growth and metabolic functions in cancer cells.

Key Findings:

- Inhibition of S6K1 : this compound directly inhibits S6K1 activity, leading to decreased phosphorylation of downstream targets such as ribosomal protein S6 (rpS6) in various cancer cell lines, including non-small cell lung cancer (NSCLC) and glioblastoma .

- Combination Therapy : Studies have shown that combining this compound with other inhibitors, such as AXL inhibitors (e.g., BMS-777607), enhances therapeutic efficacy by overcoming resistance mechanisms in PTEN-deficient glioblastoma .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound indicates significant blood-brain barrier penetrance, which is essential for treating central nervous system tumors like glioblastoma. In preclinical studies involving mouse models, this compound demonstrated effective brain penetration and tumor suppression when administered in combination with other agents .

Dosage and Administration:

- Clinical Trials : In a phase I clinical trial involving patients with advanced solid tumors, this compound was administered orally on a 28-day cycle. The maximum tolerated dose (MTD) was determined to be 75 mg twice daily or 100 mg once daily .

- Side Effects : The trial reported dose-limiting toxicities such as nausea and fatigue at higher doses, emphasizing the need for careful dose management during treatment .

Table 1: Summary of Preclinical Studies on this compound

Clinical Implications

The biological activity of this compound suggests its potential as a therapeutic agent in oncology, particularly for tumors resistant to conventional therapies. Its ability to inhibit critical signaling pathways involved in tumor metabolism positions it as a promising candidate for further clinical development.

Future Directions:

- Combination Therapies : Ongoing research is needed to explore the efficacy of this compound in combination with other targeted therapies to enhance treatment outcomes.

- Expanded Clinical Trials : Further phase II trials are warranted to assess the long-term safety and efficacy of this compound across different cancer types.

Properties

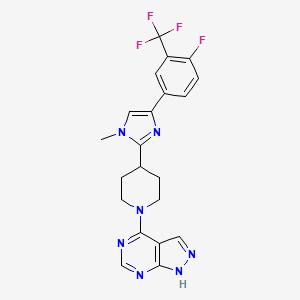

IUPAC Name |

4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F4N7/c1-31-10-17(13-2-3-16(22)15(8-13)21(23,24)25)29-19(31)12-4-6-32(7-5-12)20-14-9-28-30-18(14)26-11-27-20/h2-3,8-12H,4-7H2,1H3,(H,26,27,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXRSVDHGLUMHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3C=NN4)C5=CC(=C(C=C5)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F4N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082949-67-4 | |

| Record name | LY-2584702 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1082949674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-2584702 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12690 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LY-2584702 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4965C6W4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.